molecular formula C13H23NO5 B3285831 (R)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate CAS No. 813433-74-8

(R)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate

Cat. No.: B3285831
CAS No.: 813433-74-8
M. Wt: 273.33 g/mol
InChI Key: ZNKFBXONLAWNSJ-SNVBAGLBSA-N
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Description

(R)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structural features and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with morpholine-4-carboxylic acid and tert-butyl alcohol.

  • Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

  • Alkylation: The resulting ester is then alkylated with ethyl chloroacetate to introduce the ethoxy-2-oxoethyl group.

  • Chiral Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the (R)-enantiomer.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also common to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: (R)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out to replace functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols are used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific oxidizing agent used.

  • Reduction Products: Reduced forms of the compound, which may have different biological activities.

  • Substitution Products: Derivatives with different functional groups, which can be used in further synthetic applications.

Scientific Research Applications

(R)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate has a wide range of applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.

  • Industry: The compound is employed in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which (R)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

(R)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate is similar to other compounds with similar structural features, such as:

  • (S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate: The enantiomer of the compound, which may have different biological activities.

  • tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate: A structurally related compound with different ring size and reactivity.

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: Another related compound with a different ring structure.

These compounds share similar functional groups but differ in their ring structures and stereochemistry, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

tert-butyl (3R)-3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-18-11(15)8-10-9-17-7-6-14(10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKFBXONLAWNSJ-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1COCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H]1COCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201175430
Record name Ethyl (3R)-4-[(1,1-dimethylethoxy)carbonyl]-3-morpholineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

813433-74-8
Record name Ethyl (3R)-4-[(1,1-dimethylethoxy)carbonyl]-3-morpholineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=813433-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (3R)-4-[(1,1-dimethylethoxy)carbonyl]-3-morpholineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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